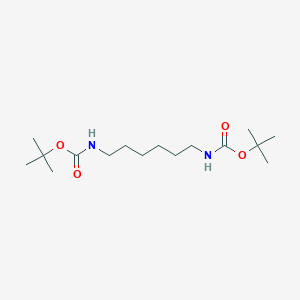

1,6-Bis(tert-butoxycarbonylamino)hexane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,6-Bis(tert-butoxycarbonylamino)hexane is a chemical compound that is part of a broader class of compounds with various applications in materials science and organic chemistry. While the provided papers do not directly discuss 1,6-Bis(tert-butoxycarbonylamino)hexane, they do provide insights into the properties and reactivity of structurally related compounds. For instance, the synthesis and study of 1,1'-bis(tert-butoxycarbonylamino)ferrocene, a protected derivative of 1,1'-diaminoferrocene, offers a glimpse into the potential reactivity and applications of bis(tert-butoxycarbonylamino) compounds .

Synthesis Analysis

The synthesis of related compounds often involves the use of protecting groups, such as tert-butoxycarbonyl, to shield functional groups during reactions. For example, 1,1'-bis(tert-butoxycarbonylamino)ferrocene was synthesized using a convenient method, which could be analogous to the synthesis of 1,6-Bis(tert-butoxycarbonylamino)hexane . Additionally, the preparation of 1,6-Bis(2-oxooxazolidin-3-ylcarbonylamino)hexane from 2-oxazolidinone and hexamethylenediisocyanurate using triethylenediamine as a catalyst suggests a possible synthetic route for related bis(carbonylamino)hexane derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to 1,6-Bis(tert-butoxycarbonylamino)hexane can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the structure of 1,1'-bis(tert-butoxycarbonylamino)ferrocene was studied in both solid state and solution, revealing insights into the spatial arrangement of the tert-butoxycarbonylamino groups . This information is crucial for understanding the molecular geometry and potential reactivity of the compound.

Chemical Reactions Analysis

The reactivity of bis(amino) compounds can be inferred from studies on similar structures. For example, the reactivity of the bis(tert-butylsilyl)decatungstophosphate compound in homogeneous conditions with Me2SiCl2 to yield a hybrid anion with a heterosilylated network indicates the potential for bis(amino) compounds to participate in complex chemical reactions . Additionally, the thermal and photochemical solid-state polymerization reactivity of diacetylene analogues provides insights into the types of polymerization reactions that bis(amino)hexane derivatives might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,6-Bis(tert-butoxycarbonylamino)hexane can be extrapolated from the properties of structurally related compounds. For example, the liquid crystalline properties of 1,6-bis[(2,5-bis(4-alkoxy)phenoxycarbonyl)phenoxy]hexanes suggest that bis(amino)hexane derivatives could also exhibit mesogenic behavior depending on their structural modifications . The thermal degradation studies of 1,6-Bis(2-oxooxazolidin-3-ylcarbonylamino)hexane using TG-GC/MS techniques provide valuable information on the stability and decomposition products of similar bis(amino)hexane compounds .

Wissenschaftliche Forschungsanwendungen

Photodynamic Cancer Therapy

1,6-Bis(tert-butoxycarbonylamino)hexane and its derivatives have been studied for their potential in photodynamic therapy (PDT) for cancer treatment. Silicon 2,3-naphthalocyanine derivatives of this compound, with their strong absorption around 780 nm (optimal tissue transparency), are capable of producing singlet oxygen, essential for PDT. In vivo studies demonstrated tumor regression in mice without apparent systemic toxicity at certain dosages, highlighting the compound's potential in cancer treatment through PDT (Brasseur et al., 1994).

Vaccine Delivery Systems

The compound's derivatives have been researched for their role in enhancing immune responses against cancer. Amphiphilic polyanhydride copolymers based on derivatives of 1,6-Bis(tert-butoxycarbonylamino)hexane, when used for antigen-loading in vaccine delivery systems, showed promising results in triggering potential immune responses against cancer. These formulations led to delayed tumor progression and extended survival times in mice models, suggesting their potential use in cancer vaccine delivery systems (Joshi et al., 2013).

Biocompatibility of Nanoparticles

Carbohydrate-functionalized polyanhydride nanoparticles, incorporating derivatives of 1,6-Bis(tert-butoxycarbonylamino)hexane, have been assessed for their safety and biocompatibility in vivo. These nanoparticles, aimed at targeting C-type lectin receptors on immune cells to modulate immune responses, showed no adverse effects based on histopathological evaluation and analysis of serum and urine samples. This indicates the compound's potential for safe in vivo applications in drug delivery and vaccine formulations (Vela-Ramirez et al., 2014).

Eigenschaften

IUPAC Name |

tert-butyl N-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N2O4/c1-15(2,3)21-13(19)17-11-9-7-8-10-12-18-14(20)22-16(4,5)6/h7-12H2,1-6H3,(H,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSMPNIBLRKWEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383024 |

Source

|

| Record name | 1,6-BIS(TERT-BUTOXYCARBONYLAMINO)HEXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Bis(tert-butoxycarbonylamino)hexane | |

CAS RN |

16644-54-5 |

Source

|

| Record name | 1,6-BIS(TERT-BUTOXYCARBONYLAMINO)HEXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1R,2S)-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol](/img/structure/B133809.png)

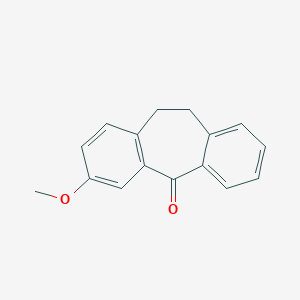

![3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B133818.png)

![2-[2-(4-Methoxyphenyl)ethyl]benzoic acid](/img/structure/B133823.png)